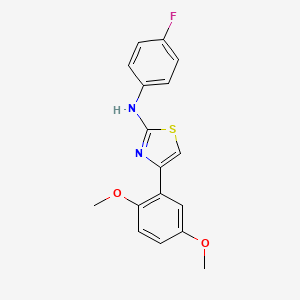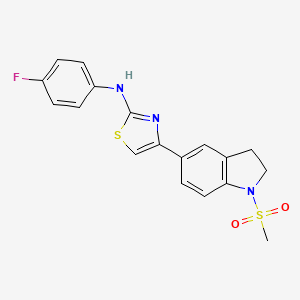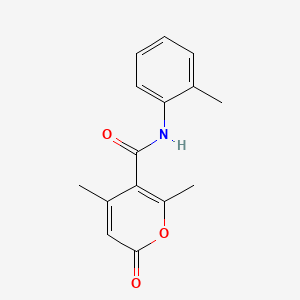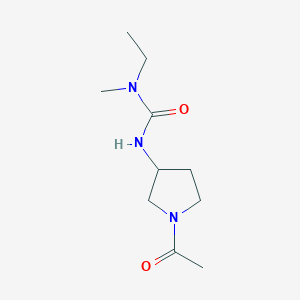
N-(4-methylsulfanylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylsulfanylphenyl)cyclopropanecarboxamide (abbreviated as MSC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MSC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol. In
科学的研究の応用
N-(4-methylsulfanylphenyl)cyclopropanecarboxamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, this compound has been studied for its effects on various physiological systems, including the nervous system, cardiovascular system, and immune system.
作用機序
The mechanism of action of N-(4-methylsulfanylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth and metastasis, improve cardiovascular function, and enhance cognitive function.
実験室実験の利点と制限
One of the advantages of using N-(4-methylsulfanylphenyl)cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of assays and experiments. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types at high concentrations.
将来の方向性
There are many potential future directions for research on N-(4-methylsulfanylphenyl)cyclopropanecarboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on various physiological systems. Additionally, the development of new synthesis methods for this compound and its analogs could lead to the discovery of new compounds with improved properties and applications.
合成法
N-(4-methylsulfanylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methylthiophenol with cyclopropanecarboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization. Other methods for synthesizing this compound include the reaction of 4-methylthiophenol with cyclopropanecarboxylic anhydride or the reaction of 4-methylthiophenol with cyclopropanecarboxylic acid chloride.
特性
IUPAC Name |
N-(4-methylsulfanylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-14-10-6-4-9(5-7-10)12-11(13)8-2-3-8/h4-8H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFILUFMLHMLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one](/img/structure/B7643985.png)

![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)

![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)

![5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644049.png)


![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
![N-{6-[(1-methyl-4-piperidyl)oxy]-3-pyridyl}-4-phenylbutanamide](/img/structure/B7644090.png)